molecular formula C17H16ClN3O5 B2939805 N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide CAS No. 899755-53-4

N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide

Cat. No.: B2939805
CAS No.: 899755-53-4
M. Wt: 377.78
InChI Key: ZGAYYVSYWOYFAC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide (CAS 899755-53-4) is a synthetic organic compound with a molecular formula of C17H16ClN3O5 and a molecular weight of 377.78 g/mol . This chemical features a complex structure integrating furan, piperidine, and chlorophenyl moieties, making it a valuable intermediate for medicinal chemistry research and the development of novel bioactive molecules. The presence of the 5-nitrofuran scaffold is of significant interest, as this structural motif is found in established antibacterial agents like nitrofurantoin and is known to be actively investigated for creating new antimicrobials to combat drug-resistant bacteria . Furthermore, the structural architecture of this compound, which links distinct aromatic and heterocyclic systems, shares design principles with modern tubulin polymerization inhibitors explored in anticancer research, suggesting potential utility in cell biology and oncology studies . As a specialized building block, it offers researchers a versatile template for synthesizing new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c18-12-4-6-13(7-5-12)20(17(23)19-10-2-1-3-11-19)16(22)14-8-9-15(26-14)21(24)25/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAYYVSYWOYFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acid and amine.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide:

Chemical Identification

  • CAS Number: 899755-53-4
  • Molecular Formula: C17H16ClN3O5

Related Compounds

  • N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide: This related compound has the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 g/mol . Synonyms include LCS3, NSC761634, and others .
  • 5-(4-chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)furan-2-carboxamide: This compound has the molecular formula C21H20ClN3O2 and a molecular weight of 381.9 g/mol .

Potential Research Areas
While the search results do not provide specific applications or case studies for this compound, the presence of related compounds and chemical moieties suggests potential areas of research:

  • Antioxidant Activity: Research on compounds isolated from Piper cubeba has identified radical scavenging abilities against hydroxyl radicals, superoxide anion radicals, and DPPH radicals . This suggests that compounds with similar structures, such as those containing a furan moiety, may possess antioxidant properties .
  • Photosensitizers: Pyropheophorbide-a-hexyl ether, a compound investigated for photodynamic therapy, highlights the potential use of similar compounds in cancer treatment .
  • Polyphosphate Hydrolysis: Research into chromogenic and fluorogenic substrates for detecting enzymes that hydrolyze inorganic polyphosphate indicates potential applications in studying polyphosphate degradation .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

The 5-nitro-furan core is a common feature in several bioactive compounds. Key analogs include:

Compound Name Substituent on Furan Key Properties/Activities Reference
5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) None (parent compound) Synthesized via Method A;淡黄色固体; moderate antimicrobial activity
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) 5-Phenyl Enhanced lipophilicity; yellow solid; improved activity against Gram-positive bacteria
5-(3-Chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (66) 3-Chlorophenyl Increased steric bulk;淡黄色固体; broad-spectrum antimicrobial effects
5-Nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide (6b) 4-Sulfamoylphenyl High antibacterial activity; likely improved solubility due to sulfonamide group

Key Insight : The introduction of aryl groups (e.g., phenyl, chlorophenyl) enhances lipophilicity and antimicrobial potency, while sulfamoyl groups improve solubility and target specificity .

Carboxamide-Linked Functional Groups

The N-substituents on the carboxamide moiety significantly influence biological activity:

Compound Name Carboxamide Substituents Activity/Notes Reference
Target Compound 4-Chlorophenyl + piperidine-1-carbonyl Hypothesized dual action: chloroaryl for lipophilicity, piperidine for target binding
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2) 3-(Imidazol-1-yl)propyl Antifungal activity; imidazole enhances metal-binding capacity
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-Fluorobenzyl + 4-methoxyphenyl Antiviral activity against enteroviruses; reduced cytotoxicity compared to fluoxetine
Furanylfentanyl Phenethylpiperidine + phenyl Opioid receptor agonist; highlights piperidine's role in CNS targeting

Key Insight : Piperidine-containing analogs (e.g., furanylfentanyl) demonstrate the importance of this moiety in central nervous system (CNS) penetration, while imidazole or sulfonamide groups broaden antimicrobial applications .

Biological Activity

N-(4-chlorophenyl)-5-nitro-N-(piperidine-1-carbonyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, anti-inflammatory, and analgesic activities. The compound's structure and mechanism of action are also discussed, alongside relevant case studies and research findings.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) . Although specific data for this compound is limited, its structural analogs indicate potential efficacy against gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been explored extensively. For example, substituted pyrazoles demonstrated considerable anti-inflammatory effects superior to diclofenac sodium . The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the inflammatory process. Given the presence of a nitro group in this compound, it is hypothesized that this compound may also exhibit similar COX-inhibitory activity.

Analgesic Activity

Analgesic effects have been noted in various derivatives of piperidine compounds. For instance, certain piperidine-based analgesics have been shown to interact with opioid receptors, providing pain relief . The presence of both the piperidine and carboxamide functionalities in this compound suggests potential analgesic properties that warrant further investigation.

Case Studies and Research Findings

StudyFindings
Study on Pyrrole DerivativesDemonstrated MIC values of 3.12 μg/mL against Staphylococcus aureus .
Anti-inflammatory EvaluationSubstituted pyrazoles showed higher anti-inflammatory activity than diclofenac .
Piperidine AnalgesicsIndicated interaction with opioid receptors for pain relief .

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